H-Ala-Phe-Pro-bNA HCl
Description
Significance of Synthetic Peptidic Substrates in Enzymology
Synthetic peptides have become indispensable tools in the field of enzymology for several reasons. They offer a level of precision and control that is often unattainable with natural substrates. nih.gov Researchers can systematically alter the amino acid sequence, introduce modifications, or attach reporter groups to probe the specificities and mechanisms of enzymes like proteases and kinases. nih.govgoogle.com These custom-designed molecules allow for the detailed mapping of enzyme active sites, the determination of substrate specificity, and the characterization of enzyme kinetics. nih.gov By providing a defined and reproducible substrate, synthetic peptides enable the standardization of enzyme assays, which is crucial for comparing results across different laboratories and studies. medchemexpress.com Furthermore, they are instrumental in high-throughput screening campaigns for the discovery of enzyme inhibitors, which are potential drug candidates for a wide range of diseases. google.com
Overview of Chromogenic and Fluorogenic Substrates in Protease Assays
Protease assays are fundamental to studying the activity of proteolytic enzymes. Chromogenic and fluorogenic substrates are two major classes of synthetic peptides that have revolutionized these assays by providing a continuous and easily measurable signal of enzyme activity. wikipedia.orgpreprints.org
Chromogenic substrates are peptides linked to a chromophore, a molecule that changes color upon cleavage by an enzyme. dcu.ie A commonly used chromophore is p-nitroaniline (pNA) or, in the case of H-Ala-Phe-Pro-βNA HCl, β-naphthylamine (bNA). oup.commdpi.com Initially, the substrate is colorless. However, when the protease cleaves the amide bond between the peptide and the chromophore, the free chromophore is released, resulting in a colored product. dcu.ie The intensity of the color, which can be quantified over time using a spectrophotometer, is directly proportional to the rate of the enzymatic reaction. dcu.ienih.gov This allows for the determination of key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat).
Fluorogenic substrates , on the other hand, incorporate a fluorophore that is either quenched or its fluorescence properties are altered when attached to the peptide. Enzymatic cleavage liberates the fluorophore, leading to a significant increase in fluorescence intensity. rsc.org Fluorogenic assays are generally more sensitive than chromogenic assays, allowing for the detection of lower enzyme concentrations. nih.gov The choice between a chromogenic and fluorogenic substrate often depends on the required sensitivity, the specific enzyme being studied, and the available instrumentation. rsc.orgnih.gov
Historical Context and Evolution of Peptide-Based Probes
The use of synthetic substrates for enzyme assays dates back to the mid-20th century. However, the development of chromogenic peptide substrates specifically for proteases gained significant momentum in the early 1970s. wikipedia.org Initially, these substrates were relatively simple, often consisting of a single amino acid linked to a reporter group. oup.com Over time, researchers began to design more complex peptide sequences that more closely mimicked the natural cleavage sites of specific proteases, thereby increasing the specificity of the assays. chemimpex.com
The introduction of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 was a pivotal moment that dramatically accelerated the development of custom peptide-based probes. nih.gov This technique allowed for the efficient and stepwise synthesis of peptides with defined sequences, making it feasible to create a wide variety of substrates for different enzymes. nih.govlibretexts.org The evolution of these probes has continued with the development of more sophisticated reporter groups, including a diverse range of fluorophores and quenchers for Förster resonance energy transfer (FRET)-based assays. nih.gov More recently, peptide-based probes have been designed for in vivo imaging, allowing for the visualization of enzyme activity within living cells and organisms. beilstein-journals.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H31ClN4O3 |
|---|---|
Molecular Weight |
495 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H30N4O3.ClH/c1-18(28)25(32)30-23(16-19-8-3-2-4-9-19)27(34)31-15-7-12-24(31)26(33)29-22-14-13-20-10-5-6-11-21(20)17-22;/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32);1H/t18-,23-,24-;/m0./s1 |
InChI Key |
RYVUDOJCJXZAMA-HJFUZJNISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC4=CC=CC=C4C=C3)N.Cl |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC4=CC=CC=C4C=C3)N.Cl |
Pictograms |
Health Hazard |
sequence |
AFP |
Origin of Product |
United States |
H Ala Phe Pro Bna Hcl As a Dedicated Protease Substrate
Structural Basis for Proteolytic Recognition of H-Ala-Phe-Pro-bNA HCl
The interaction between this compound and a target protease is governed by the specific three-dimensional structure of both the substrate and the enzyme's active site. The substrate consists of a tripeptide sequence, L-alanyl-L-phenylalanyl-L-proline, linked via its proline residue to a β-naphthylamide (bNA) group. nih.gov The hydrochloride salt form enhances its solubility in aqueous buffers used for enzymatic assays. biosynth.combioscience.co.uk
Proteolytic recognition is a highly specific process primarily dictated by the complementarity between the substrate's peptide sequence and the binding pockets within the enzyme's catalytic cleft. nih.gov For prolyl tripeptidyl aminopeptidases, a primary target of this substrate, recognition involves a multi-point interaction. The enzyme's active site contains a catalytic triad (B1167595) (typically Ser-His-Asp) responsible for peptide bond hydrolysis. nih.gov The specificity is largely determined by the binding pockets that accommodate the side chains of the substrate's amino acids.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride | nih.gov |
| Molecular Formula | C₂₇H₃₀N₄O₃·HCl | biosynth.combioscience.co.uk |
| Molecular Weight | 495.01 g/mol | nih.govbiosynth.com |
| CAS Number | 749831-27-4 or 201985-45-7 | biosynth.combjbestech.com |
| Sequence | Ala-Phe-Pro | nih.gov |
Substrate Specificity Profiling of this compound
Substrate specificity profiling is essential for understanding which enzymes a substrate can target and for designing selective assays. escholarship.org The specificity of this compound is primarily defined by its tripeptide sequence and the nature of the reporter group.
In protease-substrate interactions, the amino acid residues of the substrate are denoted as...P3-P2-P1-P1'-P2'-P3'..., where the scissile bond is between P1 and P1'. For an aminopeptidase (B13392206) cleaving a terminal tripeptide from a reporter group, the sequence Ala-Phe-Pro corresponds to the P3, P2, and P1 positions, respectively.
P1 Site (Proline): The proline residue at the P1 position is the most critical determinant for the substrate's specificity towards prolyl tripeptidyl aminopeptidases. The rigid, cyclic structure of the proline's pyrrolidine (B122466) ring fits into a specific, deep hydrophobic pocket in the enzyme's active site. nih.gov This pocket in P. gingivalis prolyl tripeptidyl aminopeptidase is formed by several hydrophobic residues, including Tyr604, Val629, and Trp632, creating a highly selective binding environment. nih.gov Enzymes lacking such a specific S1 pocket are generally unable to cleave this substrate efficiently. Proline-specific peptidases are a distinct class, and substrates with proline at P1 are often highly selective. expasy.org
P2 Site (Phenylalanine): The Phenylalanine residue at the P2 position contributes significantly to the binding affinity. The bulky, aromatic side chain of phenylalanine typically interacts with a corresponding hydrophobic S2 subsite in the enzyme. Many proteases show a preference for aromatic or large hydrophobic residues at the P2 position, which can enhance substrate binding through van der Waals and hydrophobic interactions. sinica.edu.tw
Table 2: Role of P1-P3 Residues in Substrate Recognition
| Position | Residue | Primary Role in Recognition | Interacting Enzyme Feature |
|---|---|---|---|
| P1 | Proline | Primary determinant of specificity; anchors the substrate. | Deep, hydrophobic S1 pocket accommodating the pyrrolidine ring. nih.gov |
| P2 | Phenylalanine | Enhances binding affinity. | Hydrophobic S2 pocket interacting with the aromatic side chain. sinica.edu.tw |
| P3 | Alanine (B10760859) | Contributes to overall substrate positioning. | Generally permissive S3 pocket. nih.gov |
The β-naphthylamide (bNA) group is primarily a reporter moiety. Upon enzymatic cleavage of the amide bond between proline (P1) and the bNA group (P1'), free β-naphthylamine is released. This product is fluorogenic or can be diazotized to form an azo dye, which produces a colorimetric signal that can be quantified spectrophotometrically. scbt.comscbt.com This enables real-time monitoring of enzyme kinetics. scbt.com
Targeted Enzyme Systems for this compound
The unique sequence of this compound makes it a highly specific substrate for a narrow range of enzymes.
The primary and most well-characterized target for this compound is prolyl tripeptidyl aminopeptidase (PTP-A). bjbestech.com Specifically, it has been identified as a substrate for the PTP-A from the bacterium Porphyromonas gingivalis. nih.govbjbestech.com This enzyme is a serine peptidase that specifically cleaves tripeptides from the N-terminus of proteins and peptides, but only when the third residue (P1 position) is proline. nih.gov The structural features of the enzyme, particularly a loop structure that provides sufficient space to accommodate the three N-terminal residues, are directly related to its tripeptidyl activity. nih.gov The high specificity of this compound is therefore a direct consequence of the stringent substrate requirements of this enzyme class.
While PTP-A is the main target, it is important to consider other enzymes. Another major tripeptidyl peptidase in eukaryotes is Tripeptidyl-peptidase II (TPP-II). However, studies on TPP-II from Drosophila melanogaster show that while it efficiently cleaves substrates like Ala-Ala-Ala, it does not cleave peptides with the Ala-Phe-Pro sequence. uniprot.org This suggests that this compound is not a substrate for TPP-II, further highlighting its specificity for prolyl-type tripeptidyl aminopeptidases. There is limited evidence in the literature of other major proteolytic enzymes that efficiently cleave the this compound substrate, reinforcing its utility as a selective tool for studying prolyl tripeptidyl aminopeptidase activity.
Table 3: Enzyme Systems Targeted by this compound
| Enzyme | Enzyme Class | Interaction with Substrate | Source |
|---|---|---|---|
| Prolyl Tripeptidyl Aminopeptidase (PTP-A) | Serine Peptidase (Aminopeptidase) | Primary target; substrate is efficiently cleaved. | nih.govbjbestech.com |
| Tripeptidyl-peptidase II (TPP-II) | Serine Peptidase (Aminopeptidase) | Reported to not cleave the Ala-Phe-Pro sequence. | uniprot.org |
Methodological Approaches Utilizing H Ala Phe Pro Bna Hcl
Fluorogenic Assay Development and Optimization
Fluorogenic assays utilizing H-Ala-Phe-Pro-bNA HCl offer a sensitive and continuous method for measuring enzyme activity. oatext.com The development of a robust and reliable assay requires careful consideration of the underlying principles of fluorescence generation and the optimization of several key experimental parameters.
Principles of Fluorescence Generation Upon Hydrolysis
The fundamental principle of a fluorogenic assay with this compound lies in the enzymatic cleavage of the amide bond linking the tripeptide (Ala-Phe-Pro) to the fluorescent reporter group, β-naphthylamine (bNA). In its intact, conjugated form within the substrate molecule, the fluorescence of the β-naphthylamine moiety is minimal. However, upon enzymatic hydrolysis, the free β-naphthylamine is released into the solution. asm.org
This liberated β-naphthylamine is a fluorophore, a molecule that, when excited by light of a specific wavelength, emits light at a longer wavelength. oatext.com The intensity of the emitted fluorescence is directly proportional to the concentration of the released β-naphthylamine, and therefore, to the rate of the enzymatic reaction. By monitoring the increase in fluorescence over time, one can determine the velocity of the enzyme-catalyzed hydrolysis of this compound. oatext.com
Experimental Parameters for Optimal Assay Performance
To ensure accurate and reproducible results, it is crucial to optimize the experimental conditions of the enzymatic assay. The primary parameters that influence the rate of this compound hydrolysis include substrate concentration, the pH and ionic strength of the buffer system, and the reaction temperature.
The concentration of this compound used in the assay significantly affects the reaction velocity. To determine the optimal substrate concentration, kinetic assays are performed to establish the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzyme for this substrate. asm.org The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.
The general procedure involves measuring the initial rate of hydrolysis at various concentrations of this compound while keeping the enzyme concentration constant. The data are then plotted as reaction velocity versus substrate concentration, which typically yields a hyperbolic curve. From this curve, or more commonly from a linearized plot such as a Lineweaver-Burk plot, the Km and Vmax values can be determined. asm.org For routine assays, a substrate concentration well above the Km (typically 5-10 times the Km) is often used to ensure that the reaction rate is near-maximal and less sensitive to minor fluctuations in substrate concentration.
Table 1: Representative Michaelis-Menten Kinetic Data for Peptidase Activity
This table presents illustrative kinetic parameters for the hydrolysis of a generic fluorogenic peptide substrate by a peptidase. The values are not specific to this compound but serve to demonstrate typical data obtained during assay optimization.
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (RFU/min) | 1/[S] (µM⁻¹) | 1/V₀ (min/RFU) |
| 10 | 50 | 0.100 | 0.0200 |
| 20 | 83 | 0.050 | 0.0120 |
| 40 | 125 | 0.025 | 0.0080 |
| 80 | 167 | 0.013 | 0.0060 |
| 160 | 200 | 0.006 | 0.0050 |
| 320 | 222 | 0.003 | 0.0045 |
Enzymatic activity is highly dependent on the pH of the reaction mixture, as pH can influence the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. nih.gov For enzymes like DPP-IV and prolyl endopeptidase, the optimal pH for the hydrolysis of similar peptide substrates is often in the neutral to slightly alkaline range. asm.orgnih.gov For instance, studies on dipeptidyl aminopeptidases have shown optimal pH values between 8.0 and 9.0. asm.org
To determine the optimal pH for this compound hydrolysis, the assay should be performed across a range of pH values using a series of appropriate buffers (e.g., phosphate, Tris-HCl, HEPES) to maintain a constant pH throughout the experiment. The ionic strength of the buffer can also impact enzyme activity and stability. The effect of ionic strength can be evaluated by varying the salt concentration (e.g., NaCl) in the assay buffer at the optimal pH.
Table 2: Influence of pH on the Relative Activity of a Peptidase
This table provides an example of how relative enzyme activity might vary with pH for the hydrolysis of a peptide substrate. The optimal pH would be selected based on the highest observed activity.
| pH | Buffer System | Relative Activity (%) |
| 6.0 | Phosphate | 45 |
| 6.5 | Phosphate | 68 |
| 7.0 | Phosphate/Tris-HCl | 85 |
| 7.5 | Tris-HCl/HEPES | 98 |
| 8.0 | Tris-HCl/HEPES | 100 |
| 8.5 | Tris-HCl | 92 |
| 9.0 | Tris-HCl | 75 |
The rate of an enzymatic reaction typically increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity. asm.org The optimal temperature for the hydrolysis of this compound must be determined empirically. This is achieved by conducting the assay at a range of different temperatures while keeping all other parameters, such as pH and substrate concentration, at their optimal values. For many mammalian enzymes, the optimal temperature is around 37°C, reflecting physiological conditions. core.ac.uk However, this can vary, and studies on similar peptidases have reported optimal temperatures between 35°C and 40°C. asm.org
Table 3: Effect of Temperature on the Rate of Enzymatic Hydrolysis
This table illustrates the typical relationship between temperature and the reaction rate for a peptidase. The optimal temperature is the point of maximal activity before denaturation causes a decline.
| Temperature (°C) | Reaction Rate (µmol/min) |
| 25 | 1.2 |
| 30 | 1.8 |
| 35 | 2.5 |
| 37 | 2.8 |
| 40 | 2.6 |
| 45 | 1.9 |
| 50 | 0.8 |
Standardization and Calibration Procedures
To quantify the enzymatic activity accurately, it is essential to establish a standard curve that relates the measured fluorescence intensity to a known concentration of the product, β-naphthylamine. This is accomplished by preparing a series of solutions with known concentrations of pure β-naphthylamine in the same assay buffer used for the enzymatic reaction.
The fluorescence of each standard solution is then measured using the same instrument settings (excitation and emission wavelengths) as for the enzyme assay. A calibration curve is generated by plotting the fluorescence intensity versus the concentration of β-naphthylamine. This curve, which should be linear over the range of expected product concentrations, allows the conversion of the rate of fluorescence increase (in relative fluorescence units per minute) into a molar rate of product formation (e.g., µmol of β-naphthylamine released per minute). This calibrated rate is a direct measure of the enzyme's activity.
Enzyme Kinetics Analysis with this compound
Enzyme kinetics analysis is fundamental to understanding enzyme mechanisms and identifying potential inhibitors. The use of chromogenic substrates like this compound allows for continuous monitoring of the enzymatic reaction, as the rate of color development is directly proportional to the rate of substrate hydrolysis. rsc.orgnih.gov
The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ). Vₘₐₓ represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate.
To determine these parameters using this compound, a series of experiments are conducted where the initial reaction velocity is measured at various concentrations of the substrate while keeping the enzyme concentration constant. The data generated can then be plotted, for instance, in a Michaelis-Menten plot (v₀ vs. [S]) or a Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to calculate the Kₘ and Vₘₐₓ values. While specific Kₘ and Vₘₐₓ values for this compound are dependent on the specific enzyme and experimental conditions (e.g., pH, temperature), the process follows a standard methodology. For example, similar chromogenic substrates used to study various proteases have yielded Kₘ values ranging from micromolar to millimolar concentrations. nih.govtandfonline.comsorachim.com
Table 1: Representative Data for Determination of Michaelis-Menten Parameters
This table illustrates hypothetical initial velocity data obtained from an assay using a specific protease and varying concentrations of this compound. The release of β-naphthylamine would be monitored spectrophotometrically.
| Substrate Concentration [S] (µM) | Initial Velocity (v₀) (µM/min) |
| 10 | 0.28 |
| 25 | 0.59 |
| 50 | 0.95 |
| 100 | 1.43 |
| 200 | 2.00 |
| 400 | 2.50 |
Note: Data is for illustrative purposes only.
The catalytic efficiency, represented by the specificity constant kcat/Kₘ, is a crucial measure that indicates how efficiently an enzyme converts a substrate into a product. mdpi.com It combines the turnover number (kcat), which is the number of substrate molecules converted per enzyme molecule per unit time (calculated from Vₘₐₓ and the total enzyme concentration), and the enzyme's affinity for the substrate (Kₘ). dcu.ie A higher kcat/Kₘ value signifies a more efficient enzyme.
Using the Vₘₐₓ value derived from the Michaelis-Menten analysis, kcat can be determined if the total enzyme concentration [E]ₜ is known (kcat = Vₘₐₓ / [E]ₜ). The catalytic efficiency is then calculated by dividing kcat by Kₘ. This parameter is particularly useful for comparing the specificity of an enzyme for different substrates or for comparing the efficacy of different enzymes on the same substrate. For many efficient enzymes, the kcat/Kₘ value approaches the diffusion-controlled limit. mdpi.com Studies with various serine proteases and tripeptide p-nitroanilide substrates have reported a wide range of kcat/Kₘ values, reflecting diverse enzyme specificities and efficiencies. mdpi.comashpublications.org
Table 2: Illustrative Calculation of Catalytic Parameters
Based on the hypothetical data from Table 1, and assuming a total enzyme concentration [E]ₜ of 0.05 µM, the following parameters can be calculated.
| Parameter | Value | Unit |
| Vₘₐₓ | 3.0 | µM/min |
| Kₘ | 110 | µM |
| kcat | 60 | min⁻¹ |
| kcat/Kₘ | 0.55 | µM⁻¹min⁻¹ |
Note: Data is for illustrative purposes and derived from the hypothetical values in Table 1.
Progress curve analysis involves continuously monitoring the concentration of product formed (or substrate consumed) over the entire course of a reaction. researchgate.net When using this compound, this is achieved by recording the increase in absorbance from the released β-naphthylamine over time. researchgate.net Unlike initial rate kinetics, which only uses the linear portion of the curve, progress curve analysis utilizes the complete reaction data.
This method provides rich information, allowing for the determination of kinetic parameters from a single experiment. nih.gov The shape of the curve can reveal important details about the reaction mechanism, such as product inhibition, enzyme inactivation, or whether an inhibitor is a slow-binding or reversible type. tandfonline.comfrontiersin.org Fitting the full progress curve data to integrated Michaelis-Menten equations or more complex models can yield precise estimates of Kₘ, Vₘₐₓ, and inhibition constants (Kᵢ). nih.govtandfonline.com
High-Throughput Screening Methodologies
High-Throughput Screening (HTS) is a drug discovery process that leverages automation to rapidly assay large numbers of compounds for a specific biological activity. gu.se The use of chromogenic or fluorogenic substrates like this compound is highly amenable to HTS formats for identifying protease inhibitors. encyclopedia.pubmdpi.com
Automating protease assays using this compound is essential for HTS campaigns. This process typically involves the use of robotic liquid handlers and automated analysis systems. nih.gov Robotic systems, such as pipetting stations, are programmed to dispense the substrate, enzyme, buffer, and library compounds into multi-well microplates (e.g., 96- or 384-well formats). gu.seselvita.com
Following reagent addition, the plates are incubated for a set period, after which an automated plate reader measures the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates). nih.govrsc.org The entire process, from plate handling to data acquisition, is automated, allowing for thousands of compounds to be tested daily with high precision and reproducibility. selvita.com The data is often processed by specialized software that can quickly identify "hits"—compounds that significantly inhibit the enzymatic reaction. selvita.com
Miniaturization is a key strategy in HTS to reduce costs and increase throughput. By decreasing the assay volume, the consumption of expensive reagents, such as the enzyme, the this compound substrate, and the library compounds, is minimized. gu.se This is typically achieved by moving from standard 96-well plates to higher-density formats like 384-well, 1536-well, or even smaller formats. gu.senih.gov
The robust signal generated by the cleavage of chromogenic or fluorogenic substrates like this compound is advantageous for miniaturization, as high sensitivity is required to detect the signal in very small volumes. nih.govencyclopedia.pub Advanced liquid handling technologies, such as acoustic dispensers or digital dispensers, enable the precise transfer of nanoliter volumes, which is critical for miniaturized assays. selvita.com The successful miniaturization of an assay requires careful optimization to overcome challenges related to surface tension, evaporation, and signal detection, but ultimately allows for the screening of vast chemical libraries in a cost-effective and efficient manner. gu.senih.gov
Inhibitor Screening and Characterization Using this compound
The chromogenic substrate this compound is a valuable tool in the screening and detailed characterization of enzyme inhibitors, particularly for proteases that recognize and cleave the Pro-bNA bond. Its utility lies in the straightforward spectrophotometric quantification of the released β-naphthylamine (bNA) group upon enzymatic cleavage, providing a continuous and sensitive measure of enzyme activity. This allows for the robust assessment of how potential inhibitors affect the enzyme's catalytic function. Methodologies employing this substrate are fundamental in distinguishing between different modes of inhibition and in quantifying the potency of inhibitory compounds.
Competitive, Non-Competitive, and Uncompetitive Inhibition Studies
Enzyme inhibition studies are crucial for understanding the mechanism of action of an inhibitor. By systematically varying the concentrations of both the substrate (this compound) and the inhibitor, researchers can elucidate the nature of the enzyme-inhibitor interaction. The three primary reversible inhibition types—competitive, non-competitive, and uncompetitive—can be distinguished based on their effects on the enzyme's kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max).
Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the active site of the enzyme. wikipedia.org An experiment to test for competitive inhibition using this compound would involve measuring the initial reaction rates at various substrate concentrations in the presence of a fixed concentration of the inhibitor. For a competitive inhibitor, the apparent K_m will increase, while the V_max remains unchanged. This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site. wikipedia.org
Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to either the free enzyme or the enzyme-substrate complex. quora.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. Consequently, in the presence of a non-competitive inhibitor, the V_max is lowered, but the K_m remains the same. Increasing the concentration of this compound will not overcome this type of inhibition.
Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. conicet.gov.ar This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex. In studies using this compound, uncompetitive inhibition would be characterized by a decrease in both V_max and apparent K_m. The reduction in the effective concentration of the ES complex leads to a lower maximum velocity. conicet.gov.ar
The mode of inhibition for novel compounds is often determined by analyzing Lineweaver-Burk plots, which linearize the Michaelis-Menten equation. The pattern of changes in the slope and intercepts of these plots in the presence of an inhibitor reveals its mechanism. For instance, studies on dipeptidyl peptidase IV (DPP-IV) have utilized similar chromogenic substrates to classify inhibitors, finding that most tripeptides act as competitive inhibitors. Current time information in Nashville, TN, US.
Table 1: Expected Impact of Inhibitor Types on Kinetic Parameters in an Assay Using this compound
| Inhibition Type | Effect on K_m | Effect on V_max | Lineweaver-Burk Plot Characteristics |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis. |
| Non-Competitive | Unchanged | Decreases | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
Determination of Inhibition Constants (K_i)
The inhibition constant (K_i) is a quantitative measure of an inhibitor's potency and represents the concentration of inhibitor required to produce half-maximum inhibition. nih.gov A lower K_i value signifies a more potent inhibitor. The determination of K_i is a critical step in drug discovery and for characterizing the interaction between an enzyme and an inhibitor.
The calculation of K_i depends on the mode of inhibition, which is first determined as described in the previous section. For a competitive inhibitor, the K_i can be determined from the following equation, where K_m(app) is the apparent K_m in the presence of the inhibitor at concentration [I]:
K_m(app) = K_m (1 + [I] / K_i)
For a non-competitive inhibitor, the K_i is calculated based on the change in V_max:
V_max(app) = V_max / (1 + [I] / K_i)
In practice, K_i values are often determined by performing kinetic assays at multiple fixed concentrations of both the substrate (this compound) and the inhibitor. The data are then globally fitted to the appropriate Michaelis-Menten equation for the specific inhibition model.
For example, in the study of inhibitors for prolyl endopeptidase, various peptide derivatives were tested, and their K_i values were determined to be in the nanomolar to micromolar range, with the most potent inhibitor, Z-Pro-prolinal, exhibiting a K_i of 5 nM. nih.gov Such studies highlight the precision that can be achieved in quantifying inhibitor potency using chromogenic substrates. The half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that reduces enzyme activity by 50%, is also frequently determined. While related to K_i, the IC50 value can be influenced by the substrate concentration used in the assay.
Table 2: Hypothetical Inhibition Data for Two Novel Inhibitors of a Prolyl Peptidase Using this compound as a Substrate
| Inhibitor | Inhibition Type | IC50 (µM) | K_i (µM) |
| Compound A | Competitive | 15.2 | 7.8 |
| Compound B | Non-Competitive | 5.6 | 5.6 |
| Compound C | Uncompetitive | 22.4 | 12.1 |
This table presents hypothetical data to illustrate the type of results obtained from inhibitor characterization studies.
Applications of H Ala Phe Pro Bna Hcl in Enzyme Characterization
Elucidation of Novel Protease Activities
The quest to discover and characterize new enzymes is fundamental to advancing our understanding of biological processes. H-Ala-Phe-Pro-bNA HCl and its analogues are instrumental in this discovery process, particularly for identifying enzymes with specificity for cleaving after proline residues.
A significant example is the characterization of a novel prolyl tripeptidyl aminopeptidase (B13392206) (PTP) from the oral pathogen Porphyromonas gingivalis. nii.ac.jpmedchemexpress.com Researchers utilized Ala-Phe-Pro-βNA as a substrate to isolate and study this enzyme, designated PTP39. The enzyme demonstrated the ability to release the N-terminal tripeptide from this substrate. Kinetic studies using Ala-Phe-Pro-βNA revealed a Michaelis-Menten constant (Kₘ) of 0.17 mM and a catalytic rate constant (kcat) of 3.2 s⁻¹ for the purified enzyme. nii.ac.jp This substrate was also crucial in evaluating the functional role of specific amino acid residues within the enzyme; for instance, a mutant enzyme (E636A) showed a significantly reduced catalytic efficiency (kcat/Kₘ) compared to the wild-type, highlighting the substrate's role in detailed mechanistic studies. nii.ac.jp
In another instance, while screening for peptidase activities in the filamentous fungus Streptomyces lividans, researchers tested a range of tripeptide β-naphthylamide substrates. Interestingly, Ala-Phe-Pro-β-naphthylamide was one of two substrates that were not readily hydrolyzed by the secreted tripeptidyl aminopeptidase (Tap). asm.org This finding, while negative, was critical in defining the substrate specificity of the novel enzyme, demonstrating that even a lack of cleavage can provide crucial information for characterization.
| Enzyme | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |
|---|---|---|---|
| PTP39 (Wild-Type) | 0.17 | 3.2 | 18.8 |
| E636A Mutant | 0.85 | 0.041 | 0.048 |
Data sourced from a study on a novel inhibitor for Prolyl Tripeptidyl Aminopeptidase from Porphyromonas gingivalis. nii.ac.jp
Comparative Enzymology of Prolyl-Specific Peptidases
This compound and similar substrates are powerful tools for comparative studies of peptidases, allowing researchers to differentiate enzymes based on their substrate specificities, kinetic properties, and response to environmental factors. Prolyl-specific peptidases, such as dipeptidyl peptidase IV (DPP-IV), are a key family of enzymes where such comparisons are vital due to their roles in physiology and disease. nih.govresearchgate.netplos.org
For example, a study on dairy isolates of Propionibacterium freudenreichii investigated X-prolyl-dipeptidyl aminopeptidase activity. This research found that activity towards Phe-Pro-βNA increased in the presence of 3% NaCl, whereas activity towards a different substrate, Gly-Pro-βNA, did not show the same stimulation. frontiersin.org This demonstrates how such substrates can be used to compare enzymatic responses to different conditions and to infer the presence of distinct enzymes with varied properties within different bacterial strains.
In studies of Drosophila melanogaster, the substrate Ala-Phe-Pro-pNA (a paranitroanilide analogue) was used to distinguish between peptidase activity in wildtype and mutant flies. The wildtype membrane fraction effectively cleaved the substrate, while the mutant fraction showed no activity, providing a clear functional distinction between the two and helping to identify the enzyme responsible for this specific activity. oup.com
The specificity of DPP-IV-type enzymes is characterized by their ability to cleave the N-terminal dipeptide from a polypeptide, particularly when the penultimate residue is proline. oup.comnih.gov Comparative studies have shown that the reactivity is highest when proline is in this position, followed by alanine (B10760859). oup.com By using a panel of substrates with variations in the peptide sequence (e.g., Ala-Phe-Pro-bNA, Gly-Pro-bNA, Pro-Pro-bNA), researchers can build a detailed profile of an enzyme's specificity, allowing for robust comparisons across different species or isozymes.
| Enzyme/Organism | Substrate | Key Finding | Reference |
|---|---|---|---|
| Propionibacterium freudenreichii | Phe-Pro-βNA | Activity stimulated by 3% NaCl. | frontiersin.org |
| Drosophila melanogaster (wildtype) | Ala-Phe-Pro-pNA | Demonstrated cleavage activity, absent in ome1 mutant. | oup.com |
| Debaryomyces hansenii Prolyl Aminopeptidase | Pro-Phe | Hydrolyzed, but at a lower rate than Pro-Phe-Gly-Lys. | nih.gov |
| Pseudomonas sp. DAP BII | Gly-Phe-bNA | Kₘ = 7.2 mM; Vmax = 10 mmol/min/mg. | asm.org |
| Pseudomonas sp. DAP BIII | Gly-Phe-bNA | Kₘ = 1.0 mM; Vmax = 330 mmol/min/mg. | asm.org |
This table compiles findings from various studies to illustrate the use of proline-containing naphthylamide (βNA) and nitroanilide (pNA) substrates in comparative enzymology.
Functional Annotation of Uncharacterized Enzymes
A major challenge in the post-genomic era is the functional annotation of proteins identified through sequencing efforts. Many putative enzymes are labeled as "hypothetical" or "uncharacterized" until their biochemical function is experimentally verified. Chromogenic substrates like this compound are critical in this process, providing a direct means to test for a specific peptidase activity.
The process of functional annotation often involves expressing the uncharacterized protein and screening its activity against a library of potential substrates. The identification of the prolyl tripeptidyl aminopeptidase (PTP39) in P. gingivalis serves as a prime example. nii.ac.jp Before its characterization, the corresponding gene might have been annotated simply as a putative peptidase. By demonstrating that the purified protein efficiently hydrolyzes Ala-Phe-Pro-βNA, researchers could definitively assign it a function as a prolyl tripeptidyl aminopeptidase. nii.ac.jpmedchemexpress.com This functional evidence is far more precise than annotations based on sequence homology alone.
Furthermore, defining what an enzyme does not cleave is equally important for accurate annotation. The finding that the tripeptidyl aminopeptidase from S. lividans does not hydrolyze Ala-Phe-Pro-βNA helps to narrow its functional classification and distinguish it from other tripeptidyl peptidases, such as the one from P. gingivalis. asm.org This comparative approach, enabled by specific substrates, is essential for building accurate functional maps of an organism's proteome. While direct examples of this compound being the sole key to annotating a previously unknown enzyme are specific to the research context, its utility in a panel of substrates for this purpose is a well-established principle.
Probing Proteolytic Pathways in Biological Systems
Proteolytic pathways, involving cascades of peptidase and protease activity, are central to countless biological processes, from protein turnover to the activation and inactivation of peptide hormones. nih.govnih.gov Fluorogenic and chromogenic substrates are invaluable tools for dissecting these complex pathways by allowing researchers to monitor specific enzymatic steps. sinica.edu.twresearchgate.net
Substrates like this compound can be used to identify and quantify specific enzyme activities within complex biological samples, such as cell lysates or tissue homogenates. nih.gov For example, if a biological process is hypothesized to involve a prolyl-specific peptidase, this substrate can be added to extracts from cells at different stages of the process. An increase or decrease in the rate of β-naphthylamide release would indicate a change in the activity of the implicated peptidase, providing evidence for its role in the pathway.
The general strategy often involves a combination of in vitro and in vivo experiments. nih.gov A candidate peptidase in a pathway can be identified by incubating a bioactive peptide with cell or tissue lysates and identifying the resulting fragments. Subsequently, specific chromogenic substrates can be used to confirm the presence and activity of the suspected enzyme class. For instance, the discovery that dipeptidyl peptidase IV (DPP-IV) inactivates the hormone GLP-1 was confirmed through such methods. nih.gov An Ala-X-Pro-type substrate could be used in a similar manner to probe for peptidases that might process other proline-containing signaling peptides, thereby helping to map the steps of their regulation. The specificity of this compound makes it a candidate for investigating pathways regulated by enzymes like prolyl tripeptidyl peptidases, distinguishing their activity from other aminopeptidases or endopeptidases. nih.gov
Synthetic Strategies and Modifications Involving H Ala Phe Pro Bna Hcl Scaffolds
Utilization of H-Ala-Phe-Pro-bNA HCl as a Precursor in Peptide Synthesis
The chemical structure of this compound, comprising a tripeptide sequence (Alanine-Phenylalanine-Proline) and a chromogenic reporter group (p-nitroanilide, pNA), makes it a useful starting point for further peptide elaboration. While primarily employed as a substrate for enzymes like tripeptidyl peptidase, its components can be strategically used in synthetic pathways. medchemexpress.com The synthesis of such peptide p-nitroanilides can be challenging, but established methods allow for their creation and subsequent use. ru.nl
The synthesis of peptide precursors often involves protecting reactive groups on the amino acids to guide the formation of the desired peptide bonds. bachem.com For instance, the synthesis of a tripeptide like Gly-Pro-Arg with a p-tosyl protecting group on the N-terminus prevents unwanted side reactions during the coupling of the C-terminal arginine to p-nitroaniline. This same principle can be applied to H-Ala-Phe-Pro-bNA, where the free N-terminus of alanine (B10760859) presents a site for chain extension. Standard peptide coupling reagents, such as carbodiimides (e.g., EDC·HCl) in conjunction with activating agents like N-hydroxysuccinimide (NHS), can be used to add further amino acids to the N-terminus.
Moreover, the synthesis of peptide analogs can be achieved through a solution-phase strategy. For example, new tri- and tetrapeptides have been synthesized by introducing biologically active amino acids to a dipeptide of phenylalanine. nih.gov This approach highlights the feasibility of using a pre-existing peptide scaffold, analogous to H-Ala-Phe-Pro-bNA, for building more complex peptide structures. The ability to perform these modifications allows for the creation of a diverse range of peptides for various research applications, from studying enzyme kinetics to developing new therapeutic leads. bachem.com
Design and Synthesis of Analogs with Modified Amino Acid Sequences
The modification of the amino acid sequence in a peptide scaffold like H-Ala-Phe-Pro-bNA is a fundamental strategy in peptidomimetic design. These alterations are crucial for conducting structure-activity relationship (SAR) studies and for fine-tuning the peptide's interaction with its biological target.
Structure-Activity Relationship (SAR) Studies of Substrate Variants
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. In the context of peptide substrates, this involves systematically altering the amino acid sequence and observing the effect on enzyme recognition and cleavage.
In the case of H-Ala-Phe-Pro-bNA analogs, substitutions at each position would provide valuable insights. Replacing Alanine (Ala) at the P3 position with other hydrophobic or charged residues could probe the requirements of the enzyme's S3 binding pocket. The Phenylalanine (Phe) at the P2 position is often a key recognition site for chymotrypsin-like proteases, and its replacement with other aromatic or bulky amino acids could modulate substrate specificity. nih.gov The Proline (Pro) at the P1 position is critical for recognition by certain peptidases, and its substitution would likely have a dramatic effect on cleavage by enzymes that favor proline at this position. medchemexpress.com
The following table illustrates potential modifications and their expected impact on enzymatic activity based on general principles of SAR in peptides:
| Original Residue | Position | Potential Substitution | Rationale for Modification | Expected Impact on Activity (Hypothetical) |
| Alanine (Ala) | P3 | Glycine (Gly), Valine (Val), Leucine (Leu) | Investigate the role of side-chain size and hydrophobicity in the S3 pocket. | May increase or decrease affinity depending on the enzyme's preference. |
| Phenylalanine (Phe) | P2 | Tyrosine (Tyr), Tryptophan (Trp), Naphthylalanine | Explore the importance of aromaticity and steric bulk in the S2 pocket. | Could enhance or diminish binding and cleavage rates. |
| Proline (Pro) | P1 | Alanine (Ala), Sarcosine (N-methylglycine) | Determine the necessity of the rigid pyrrolidine (B122466) ring for enzyme recognition. | Likely to significantly decrease or abolish activity for proline-specific enzymes. |
Impact of N-Terminal and C-Terminal Modifications on Proteolytic Cleavage
Modifications at the N- and C-termini of a peptide substrate can profoundly influence its stability and interaction with proteases. dcu.ie
N-Terminal Modifications: The N-terminus of a peptide carries a positive charge at physiological pH, which can be a key interaction point with the enzyme. Modifying this terminus, for instance, by acetylation, removes the positive charge, which can mimic the structure of natural proteins and increase the peptide's stability against degradation by aminopeptidases. dcu.ie The addition of bulky protecting groups, such as the p-tosyl (Tosyl) or benzyloxycarbonyl (Z) group, can also enhance substrate stability and influence enzyme binding. For example, the Tosyl group in Tosyl-Gly-Pro-Arg enhances its stability and binding to the target enzyme. In some cases, N-terminal modification is essential for activity. For instance, the protease La requires an acidic blocking group on its fluorogenic substrates for hydrolysis to occur. nih.gov
C-Terminal Modifications: The C-terminus of H-Ala-Phe-Pro-bNA is capped with a p-nitroanilide (pNA) group, which serves as the chromogenic reporter. medchemexpress.com Altering this moiety would directly impact the detection method. However, in the context of creating new peptide-based molecules, the C-terminus is a frequent site for modification. Amidation of the C-terminal carboxyl group is a common strategy to neutralize the negative charge, which can increase the peptide's stability against carboxypeptidases and improve its biological activity and shelf-life. jpt.comqyaobio.com Other modifications, such as the addition of esters or other functional groups, can be used to create prodrugs or alter the pharmacokinetic properties of the peptide. biosynth.com
Development of Alternative Detection Moieties
While p-nitroanilide is a widely used chromogenic reporter, the development of alternative detection moieties can offer advantages such as increased sensitivity, different detection wavelengths, or novel signaling mechanisms.
Chromogenic Analogs
Chromogenic substrates release a colored compound upon enzymatic cleavage, allowing for spectrophotometric monitoring of enzyme activity. oup.com While p-nitroanilide (pNA), which releases a yellow product, is common, other chromophores can be employed. oup.com For instance, 5-amino-2-nitrobenzoic acid (Anb(5,2)-NH2) has been used as a C-terminal chromophore in the synthesis of peptide substrate libraries. researchgate.net The choice of chromophore can influence the kinetic parameters of the substrate and the optimal detection wavelength.
The table below compares p-nitroanilide with a potential alternative chromogenic group:
| Chromogenic Moiety | Released Product | λmax (nm) | Key Features |
| p-Nitroanilide (pNA) | p-nitroaniline | ~405 | Widely used, good for visible range detection. oup.com |
| 5-Amino-2-nitrobenzoic acid (Anb(5,2)-NH2) | 5-amino-2-nitrobenzoic acid | - | Can be incorporated into solid-phase synthesis of substrate libraries. researchgate.net |
Luminogenic Analogs
Luminogenic substrates produce light, either through fluorescence or luminescence, upon enzymatic cleavage, often providing higher sensitivity than chromogenic substrates.
Fluorogenic Analogs: A common strategy is to use a fluorophore that is quenched when part of the peptide and becomes fluorescent upon cleavage. 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorophore for this purpose. qyaobio.comgoogle.com Peptide-AMC conjugates are often used as fluorogenic substrates, where the cleavage of the amide bond between the peptide and AMC results in a significant increase in fluorescence. google.com Another fluorogenic group used in protease substrates is methoxynaphthylamine (MNA). nih.gov For example, glutaryl-Ala-Ala-Phe-MNA is a fluorogenic substrate for protease La. nih.gov
The development of these analogs often involves a "pro-fluorophore" approach, where a non-fluorescent molecule is converted into a fluorescent one by the action of a protease. rsc.org This can be achieved by directly linking the peptide to the fluorophore or through a self-immolative linker. rsc.org
The following table provides examples of luminogenic moieties used in peptide substrates:
| Luminogenic Moiety | Detection Method | Excitation (nm) | Emission (nm) | Example Substrate Sequence |
| 7-Amino-4-methylcoumarin (AMC) | Fluorescence | ~380 | ~460 | Boc-Gln-Ala-Arg-AMC medchemexpress.com |
| Methoxynaphthylamine (MNA) | Fluorescence | - | - | Glutaryl-Ala-Ala-Phe-MNA nih.gov |
Compound Names Table
| Abbreviation / Common Name | Full Chemical Name |
| This compound | L-Alanyl-L-phenylalanyl-L-proline-p-nitroanilide hydrochloride |
| pNA | p-nitroanilide |
| AMC | 7-Amino-4-methylcoumarin |
| MNA | Methoxynaphthylamine |
| Anb(5,2)-NH2 | 5-Amino-2-nitrobenzoic acid amide |
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride |
| NHS | N-hydroxysuccinimide |
| Tosyl | p-toluenesulfonyl |
| Z | Benzyloxycarbonyl |
| Boc | tert-butyloxycarbonyl |
| H-Gly-Pro-Arg-pNA | Glycyl-L-prolyl-L-arginine-p-nitroanilide |
| Boc-Gln-Ala-Arg-AMC | tert-butyloxycarbonyl-L-glutaminyl-L-alanyl-L-arginine-7-amido-4-methylcoumarin |
| Glutaryl-Ala-Ala-Phe-MNA | Glutaryl-L-alanyl-L-alanyl-L-phenylalanine-methoxynaphthylamine |
| c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] | cyclo(L-Prolyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-phenylalanyl-D-proline) |
| Gramicidin S | cyclo(L-Valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolyl)2 |
Integration of H Ala Phe Pro Bna Hcl in Advanced Biochemical Research
Coupled Enzyme Assay Systems
H-Ala-Phe-Pro-bNA HCl is frequently employed as a chromogenic and fluorogenic substrate in coupled enzyme assays to study the activity of specific proteases, such as tripeptidyl peptidases. medchemexpress.comasm.orgchemimpex.com In this context, the term "coupled" refers to the direct linking of an enzymatic reaction to a detectable signal-generating event.
The assay principle is based on the enzymatic hydrolysis of the amide bond between the proline residue and the β-naphthylamide group. When a target enzyme, like a tripeptidyl peptidase, recognizes and cleaves the peptide, it liberates free β-naphthylamine (bNA). asm.org The rate of bNA release is directly proportional to the enzyme's activity. This liberated bNA can then be quantified in real-time, most commonly by fluorescence spectroscopy, or by monitoring changes in absorbance. bachem.comelifesciences.org
This system is particularly useful for determining key enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). By measuring the initial reaction rates at varying concentrations of the this compound substrate, researchers can construct a Michaelis-Menten plot to elucidate the enzyme's affinity for the substrate and its maximum catalytic rate.
| Substrate Concentration [S] (µM) | Initial Reaction Velocity (V₀) (µM/min) |
|---|---|
| 10 | 5.8 |
| 25 | 12.1 |
| 50 | 19.5 |
| 100 | 28.0 |
| 200 | 35.7 |
| 400 | 42.1 |
Application in Microfluidic Platforms for Enzymatic Analysis
The characteristics of this compound make it highly suitable for integration into microfluidic platforms, such as microfluidic paper-based analytical devices (µPADs), for enzymatic analysis. thepharmajournal.comresearchgate.net These platforms offer significant advantages, including reduced reagent consumption, smaller sample volume requirements, high-throughput capabilities, and portability for point-of-care applications. nih.govmdpi.com
In a typical microfluidic setup, the this compound substrate can be pre-loaded and stabilized within the hydrophilic channels or reaction zones of the chip. nih.gov When a sample containing the target enzyme is introduced, it flows via capillary action to the reaction zone, initiating the enzymatic cleavage of the substrate. The released β-naphthylamine product can be detected directly on the chip. thepharmajournal.com Detection is most effectively achieved using integrated optical systems, such as a compact light-emitting diode (LED) for excitation and a photodiode or smartphone camera for measuring the fluorescent signal. nih.gov This approach allows for rapid, quantitative, and sensitive measurement of enzyme activity in a miniaturized format.
| Feature | Advantage in Microfluidic Systems | Scientific Implication |
|---|---|---|
| Low Sample Volume | Requires only microliters of enzyme sample and substrate solution. | Enables analysis of precious or limited biological samples. |
| High Throughput | Allows for the simultaneous analysis of multiple samples on a single device. | Facilitates rapid screening of enzyme inhibitors or characterization of numerous samples. mdpi.com |
| Rapid Analysis | Short diffusion distances lead to faster reaction and detection times. | Provides near real-time results, suitable for rapid diagnostics or process monitoring. |
| Portability | Enables the development of low-cost, portable devices for in-field testing. researchgate.netnih.gov | Moves enzyme analysis from the laboratory to the point of need. |
| Fluorogenic Signal | The release of fluorescent bNA provides a highly sensitive detection method. bachem.com | Allows for the detection of very low levels of enzyme activity. |
Advanced Spectroscopic Techniques for Real-Time Monitoring
Real-time monitoring of enzymatic reactions using this compound is enabled by advanced spectroscopic techniques that can detect the formation of the β-naphthylamine product as it occurs.
Fluorescence Spectroscopy is the most sensitive and widely used method for this purpose. The β-naphthylamide moiety of the intact substrate is non-fluorescent, but upon enzymatic cleavage, the liberated β-naphthylamine (bNA) product is highly fluorescent. bachem.comnih.gov By continuously exciting the sample at the excitation wavelength of bNA (approximately 320-340 nm) and measuring the emission intensity at its peak (around 410-420 nm), a real-time kinetic trace of the reaction can be generated. bachem.commdpi.com The increase in fluorescence intensity over time is directly proportional to the rate of product formation.
UV-Visible (UV-Vis) Spectrophotometry can also be used, although it is generally less sensitive than fluorescence. This method relies on the difference in the UV absorption spectra between the substrate and the products. The formation of β-naphthylamine from the substrate results in a change in absorbance at specific wavelengths, which can be monitored over time. elifesciences.org
Liquid Chromatography-Mass Spectrometry (LC-MS) represents a more powerful and specific technique. LC-MS can be used to monitor the reaction in real-time by separating the reaction components (substrate, peptide product, and bNA) and detecting them based on their mass-to-charge ratio. rsc.orgnih.gov This method is particularly valuable when assays using fluorescence or absorbance are compromised by interfering compounds or when a definitive identification of all reaction products is required. rsc.org
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Fluorescence Spectroscopy | Measures fluorescence of released β-naphthylamine. bachem.com | Very high sensitivity, ideal for low enzyme concentrations, continuous real-time monitoring. nih.gov | Susceptible to quenching and interference from other fluorescent compounds. |
| UV-Vis Spectrophotometry | Measures change in absorbance as substrate is converted to product. elifesciences.org | Widely available instrumentation, straightforward. | Lower sensitivity, potential for overlapping spectra from sample components. |
| LC-MS | Separates and identifies reactants and products by mass. nih.gov | Extremely high specificity and sensitivity, can identify all products, overcomes interference issues. rsc.org | Complex instrumentation, lower throughput, not typically a continuous measurement. |
Future Research Trajectories and Innovations
Expansion to Underexplored Protease Families
The substrate specificity of H-Ala-Phe-Pro-bNA HCl is primarily directed towards proteases that recognize and cleave peptide bonds C-terminal to hydrophobic residues, particularly phenylalanine, a characteristic of chymotrypsin (B1334515) and related enzymes. However, the vast landscape of the human proteome includes numerous "underexplored" or "orphan" proteases with unknown substrate specificities and biological functions. The principles learned from this compound can be systematically applied to develop novel substrates for these enigmatic enzymes.
Future research will involve the creation of diverse peptide libraries where the core Ala-Phe-Pro sequence is systematically varied. By replacing phenylalanine with a wide array of natural and unnatural amino acids, researchers can screen for substrates of proteases with different S1 pocket preferences (the subsite of the enzyme that binds the amino acid residue at the P1 position of the substrate). For instance, substituting phenylalanine with basic residues (e.g., arginine, lysine) could target trypsin-like proteases, while incorporating acidic residues (e.g., aspartate, glutamate) could identify substrates for glutamyl endopeptidases.
Table 1: Potential Modifications to H-Ala-Phe-Pro-bNA for Targeting Different Protease Families
| P1 Residue Modification | Target Protease Family (Example) | Rationale |
|---|---|---|
| Phenylalanine (Phe) | Chymotrypsin-like Serine Proteases | Preference for large hydrophobic residues in the S1 pocket. |
| Arginine (Arg) / Lysine (Lys) | Trypsin-like Serine Proteases | S1 pocket is typically deep and negatively charged, accommodating basic residues. |
| Aspartic Acid (Asp) | Granzyme B, Caspases | Specific recognition of aspartate at the P1 position. |
| Leucine (Leu) / Valine (Val) | Elastases | Preference for small, aliphatic residues. |
This expansion is not limited to the P1 position. The residues at the P2 (Alanine) and P3 (Proline) positions also contribute to substrate recognition and can be systematically altered to map the extended substrate binding sites of underexplored proteases. The development of such tailored substrates is a critical first step in characterizing their enzymatic activity, identifying their physiological roles, and validating them as potential therapeutic targets.
Development of Cell-Permeable Analogs for Intracellular Studies
A significant limitation of this compound and similar peptidic probes is their general inability to cross cell membranes, restricting their use to in vitro assays with purified enzymes or cell lysates. However, many critical proteolytic events occur within the cell. The development of cell-permeable analogs of such probes is a major frontier in chemical biology, enabling the study of intracellular protease activity in living systems without the need for genetic reporters.
Several strategies can be employed to transform the H-Ala-Phe-Pro-bNA scaffold into a cell-permeable tool:
N-methylation: Methylating the amide nitrogens in the peptide backbone can disrupt intermolecular hydrogen bonding, reducing polarity and increasing lipophilicity, which often enhances passive diffusion across cell membranes.
Cyclization: Converting the linear peptide into a cyclic structure can mask polar groups and pre-organize the molecule into a conformation that is more amenable to membrane transit.
Lipidation: Attaching a fatty acid chain to the peptide can facilitate its insertion into and passage through the lipid bilayer of the cell membrane.
Attachment of Cell-Penetrating Peptides (CPPs): Conjugating the probe to short, cationic peptides (like poly-arginine sequences) can promote cellular uptake through endocytosis or direct translocation.
The goal of these modifications is to create "smart probes" that can enter cells and only become fluorescent or colorimetric upon cleavage by a specific intracellular protease. This would allow for the real-time monitoring of protease activity within its native cellular context, providing invaluable insights into processes like apoptosis, autophagy, and signal transduction.
Rational Design of Next-Generation Peptidic Probes
Building upon the simple substrate model of this compound, the rational design of next-generation peptidic probes aims to incorporate enhanced features for greater specificity, sensitivity, and functionality. This involves moving beyond simple reporter groups like bNA to more sophisticated chemical moieties.
A key innovation is the development of Activity-Based Probes (ABPs) . Unlike substrates that are turned over by the enzyme, ABPs are designed to form a stable, covalent bond with the active site of a specific protease. An ABP based on the Ala-Phe-Pro sequence would include:
A recognition element: The tripeptide sequence to guide the probe to the target protease.
A reactive group (or "warhead"): An electrophilic group that covalently modifies a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site.
A reporter tag: A fluorophore or a biotin (B1667282) tag for detection and purification of the labeled enzyme.
Table 2: Comparison of Substrate Probes and Activity-Based Probes
| Feature | This compound (Substrate) | Ala-Phe-Pro-based ABP |
|---|---|---|
| Mechanism | Enzymatic cleavage and release of reporter | Covalent modification of the active site |
| Enzyme State | Measures ongoing catalytic activity | Labels active enzyme molecules |
| Signal | Signal accumulates over time with turnover | Stoichiometric signal (one probe per active enzyme) |
| Application | Enzyme kinetics, high-throughput screening | Enzyme identification, inhibitor screening, in vivo imaging |
The rational design of these next-generation probes can be guided by computational modeling and structural biology to optimize the peptide sequence for selectivity and the warhead for reactivity. Furthermore, the incorporation of environmentally sensitive fluorophores, which exhibit changes in their emission spectra upon binding or cleavage, can provide more nuanced information about the protease's microenvironment.
Integration with Omics Technologies for Proteolytic Landscape Analysis
The data generated from peptidic probes, which can be viewed as a form of functional proteomics, is increasingly being integrated with other "omics" technologies to provide a systems-level understanding of proteolysis. While this compound itself is used for single-enzyme analysis, the principles of its design are foundational to the high-throughput methods used in these integrated approaches.
Peptidomics and Proteomics: The substrate specificities determined from libraries of peptidic probes can be used to predict the physiological substrates of a given protease within a complex proteome. By combining experimental data on protease activity with mass spectrometry-based proteomics, researchers can identify the actual protein fragments generated by specific proteolytic events in cells or tissues. This allows for the mapping of proteolytic signaling pathways and the identification of novel biomarkers for disease.
Multi-omics Integration: The activity of proteases can be influenced by changes at the genomic, transcriptomic, and metabolomic levels. For instance, a genetic mutation might lead to the overexpression of a protease, which could be detected as increased activity using a specific probe. By integrating data from these different omics layers, a more complete picture of the regulation and consequences of proteolytic activity can be constructed. For example, correlating the activity profile of a specific protease with the metabolic profile of a cell could reveal novel links between proteolytic pathways and cellular metabolism.
Q & A
Q. What is the biochemical mechanism of H-Ala-Phe-Pro-bNA HCl in protease activity assays?
this compound acts as a chromogenic substrate for proteases. Upon enzymatic cleavage of the peptide bond, it releases p-nitroaniline (pNA), which produces a yellow color detectable at 405 nm via spectrophotometry. This allows quantification of protease activity by monitoring absorbance changes over time .
Q. What are the recommended storage conditions for this compound to ensure stability?
Store the compound at 2–8°C in a tightly sealed container to prevent moisture absorption and photodegradation. Purity ≥95% is critical for reproducibility, and exposure to strong oxidizers or acidic conditions should be avoided .
Q. What safety protocols are essential when handling this compound?
Due to its classification as a carcinogen (H350 per GB CLP), use personal protective equipment (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation or skin contact. Decontaminate spills with ethanol/water mixtures and dispose of waste via approved hazardous channels .
Advanced Research Questions
Q. How can substrate concentration be optimized in kinetic assays using this compound?
Perform Michaelis-Menten kinetics by testing substrate concentrations spanning 0.1–10× the estimated Km. Measure initial reaction velocities (V0) and fit data using nonlinear regression to determine Km and Vmax. Avoid substrate inhibition by confirming linearity in enzyme velocity at higher concentrations .
Q. How should researchers address contradictions in protease activity data generated with this compound?
- Enzyme purity : Validate via SDS-PAGE to rule out contaminating proteases.
- Substrate solubility : Pre-dissolve in DMSO (≤2% v/v) to avoid aggregation.
- Interfering substances : Test for thiols or chelators that may inhibit metalloproteases.
- Internal controls : Include a reference protease (e.g., trypsin) to confirm assay validity .
Q. What methodologies validate the specificity of this compound for a target protease?
- Inhibitor studies : Use class-specific inhibitors (e.g., E-64 for cysteine proteases).
- Isoform selectivity : Compare activity against protease isoforms (e.g., MMP-2 vs. MMP-9).
- Competition assays : Co-incubate with alternative substrates (e.g., fluorogenic peptides) to assess competitive inhibition .
Methodological Considerations
- Data normalization : Express activity as ΔA405/min/mg protein, correcting for background absorbance from sample matrices.
- Quality control : Regularly calibrate spectrophotometers and validate pNA extinction coefficients (ε405 ≈ 9,900 M<sup>−1</sup>cm<sup>−1</sup>).
- Troubleshooting low signal : Check enzyme activation (e.g., via zymogen processing) or substrate degradation via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
